2-Methyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine
Description
Properties
IUPAC Name |
2-methyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4/c1-11-12(10-16-8-5-14-6-9-16)17-7-3-2-4-13(17)15-11/h2-4,7,14H,5-6,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHBRUJFXUNHFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)CN3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406915 | |
| Record name | 2-methyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
794582-36-8 | |
| Record name | 2-methyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine typically involves multicomponent reactions, condensation reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . One common method includes the condensation of 2-methylimidazo[1,2-a]pyridine with piperazine under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can be performed to modify the imidazo[1,2-a]pyridine ring.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can be further functionalized for specific applications .
Scientific Research Applications
Therapeutic Applications
The compound is primarily noted for its potential as a therapeutic agent in various medical fields. Its structural characteristics allow it to interact with multiple biological targets, making it a versatile candidate for drug development.
Antimicrobial Activity
Research indicates that derivatives of imidazo[1,2-a]pyridine, including 2-methyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine, exhibit significant antimicrobial properties . For instance, studies have shown that these compounds can inhibit the growth of mycobacteria, including strains resistant to conventional treatments . The mechanism of action often involves interference with bacterial cell wall synthesis or inhibition of essential enzymes.
Anticancer Properties
Imidazo[1,2-a]pyridine derivatives have also been investigated for their anticancer effects. They have shown promise in targeting various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The ability to modify the chemical structure allows for enhanced potency and selectivity against specific cancer types .
Neurological Disorders
Recent studies suggest that compounds like this compound may serve as potential treatments for neurological disorders by acting as P2X3 receptor antagonists. This receptor is implicated in pain signaling pathways, and its inhibition could lead to novel analgesics .
Multicomponent Reactions
Multicomponent reactions (MCRs) are commonly used to synthesize imidazo[1,2-a]pyridine derivatives efficiently. These reactions allow for the simultaneous formation of multiple bonds in a single step, reducing the number of synthetic steps required .
Condensation Reactions
Condensation reactions involving piperazine and imidazo[1,2-a]pyridine precursors are also prevalent. This method typically involves the reaction of an aldehyde with piperazine followed by cyclization to form the desired compound .
Case Studies
Several case studies highlight the applications and effectiveness of this compound in therapeutic contexts.
Antimycobacterial Agents
Moraski et al. developed a series of imidazo[1,2-a]pyridine derivatives that demonstrated potent antimycobacterial activity against Mycobacterium tuberculosis. Their findings indicate that structural modifications can significantly enhance efficacy against resistant strains .
Drug Development for Cancer
A study on various imidazo[1,2-a]pyridine derivatives revealed their ability to inhibit tumor growth in vitro and in vivo models. The research emphasizes the importance of structural diversity in enhancing anticancer activity .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-Methyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of c-MET kinases, which are involved in carcinogenesis . The compound’s structure allows it to bind to these targets, thereby modulating their activity and affecting cellular pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations on the Imidazo[1,2-a]pyridine Core
Key Structural Differences
The biological activity of imidazo[1,2-a]pyridine derivatives is highly sensitive to substituent positioning and electronic effects. Below is a comparative analysis:
Electronic and Steric Effects
- Piperazine Modifications : The piperazinylmethyl group in the target compound enhances water solubility and facilitates hydrogen bonding, critical for receptor interactions. Analogues with bulkier substituents (e.g., biphenyl in compound 2h) exhibit steric hindrance, reducing AChE inhibition .
- Methyl vs. Halogen Substituents: Methyl groups (C2 in the target compound) improve lipophilicity, whereas chloro substituents (e.g., 8p in ) enhance electrophilicity, influencing antitrypanosomal activity .
Cholinesterase Inhibition
- Compound 2h (methyl at R4, biphenyl side chain) demonstrated the highest AChE inhibition (IC₅₀ = 79 µM) among imidazo[1,2-a]pyridines, outperforming the reference compound 2f (IC₅₀ = 208 µM) .
- In contrast, adamantyl-substituted derivatives (e.g., 2a–e in ) showed weak inhibition (IC₅₀ > 270 µM), highlighting the importance of aromatic side chains .
Antimicrobial and Antiparasitic Activity
Antiulcer Activity
- The target compound shares structural similarities with SCH 28080 (), a known H+/K+-ATPase inhibitor. However, SCH 28080’s cyanomethyl and benzyloxy groups confer superior antisecretory effects compared to the piperazinylmethyl substituent in the target compound .
Biological Activity
2-Methyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention for its diverse biological activities. This compound is characterized by its unique nitrogen-containing heterocyclic structure, which contributes to its pharmacological potential. The following sections will explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C13H18N4
- Molecular Weight : 230.32 g/mol
- CAS Number : 794582-36-8
Biological Activities
Imidazo[1,2-a]pyridine derivatives, including 2-Methyl-3-(piperazin-1-ylmethyl), have been studied for various biological activities:
1. Anticancer Activity
Research indicates that imidazo[1,2-a]pyridine compounds exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest. For instance, a study highlighted that certain analogs displayed IC50 values comparable to established chemotherapeutics like doxorubicin in human cancer cell lines .
2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of the bacterial cell membrane and inhibition of nucleic acid synthesis. A recent study reported a minimum inhibitory concentration (MIC) of 31.25 µg/mL against specific bacterial strains .
3. Anticonvulsant Effects
Preliminary studies suggest that derivatives of imidazo[1,2-a]pyridine may possess anticonvulsant properties. The structure-activity relationship (SAR) analysis indicates that modifications in the piperazine moiety enhance anticonvulsant efficacy .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Modification | Effect on Activity |
|---|---|
| Substitution on the imidazo ring | Enhances anticancer potency |
| Variations in piperazine substituents | Modulates anticonvulsant effects |
| Presence of electron-withdrawing groups | Increases antimicrobial efficacy |
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated several imidazo[1,2-a]pyridine derivatives for their anticancer properties against human breast cancer cells. The results indicated that compounds with specific substitutions exhibited IC50 values lower than those of standard treatments .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial activity, researchers synthesized a series of imidazo derivatives and tested them against drug-resistant bacterial strains. The findings revealed that certain derivatives not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics .
Q & A
Q. What are the common synthetic strategies for introducing substituents at the C-3 position of imidazo[1,2-a]pyridine derivatives?
The C-3 position can be functionalized via Friedel-Crafts acylation using AlCl3 catalysis, enabling the synthesis of acetylated derivatives . Copper-catalyzed three-component coupling (TCC) reactions with 2-aminopyridines, arylaldehydes, and alkynes offer a one-pot approach . Multicomponent reactions, oxidative coupling, and tandem reactions are also widely employed, as reviewed in synthetic methodologies .
Q. How can NMR and mass spectrometry be utilized to characterize newly synthesized imidazo[1,2-a]pyridine derivatives?
¹H and ¹³C NMR spectroscopy confirm structural integrity by resolving proton environments and carbon frameworks, such as distinguishing methyl groups or piperazine moieties . High-resolution mass spectrometry (HRMS) validates molecular weights and purity, as demonstrated in antileishmanial compound analyses . Melting point determination further corroborates crystalline stability .
Q. What analytical techniques are critical for confirming the purity and structure of imidazo[1,2-a]pyridine compounds?
Combined use of NMR, HRMS, and chromatographic methods (e.g., HPLC) ensures structural accuracy and purity. For example, ESI-MS data in antileishmanial studies confirmed molecular formulas, while TLC monitored reaction progress .
Advanced Research Questions
Q. What factors influence the COX-2 inhibitory activity of imidazo[1,2-a]pyridine derivatives, and how can structural modifications optimize selectivity?
Substituent size and electronic properties at C-3 critically affect COX-2 binding. Mannich bases with morpholine groups showed higher selectivity (IC50 = 0.07 µM, selectivity index = 217.1) compared to phenylamino derivatives . Systematic SAR studies, including steric and electronic modulation, can refine selectivity while maintaining potency.
Q. How do radical functionalization strategies enhance the diversity of imidazo[1,2-a]pyridine derivatives in drug discovery?
Transition metal-catalyzed C–H activation, metal-free oxidative coupling, and photoredox catalysis enable direct C–C or C–heteroatom bond formation at the C-2 or C-3 positions . For example, Cu-catalyzed reactions with N-tosylhydrazones yield vinyl or aryl-substituted derivatives, expanding chemical space for biological screening .
Q. How can computational models predict the binding affinity of imidazo[1,2-a]pyridine derivatives to biological targets like GABA receptors?
Molecular docking and molecular dynamics simulations, parameterized with validated receptor models, predict ligand-receptor interactions. For instance, acetylated derivatives were screened against GABA receptors to prioritize synthesis targets . Free energy calculations (e.g., MM-GBSA) further quantify binding thermodynamics.
Q. What are the challenges in reconciling contradictory biological activity data across different imidazo[1,2-a]pyridine derivatives?
Discrepancies often arise from subtle structural variations (e.g., substituent polarity) or assay conditions. For example, 2-thioalkyl derivatives showed no antibacterial activity despite structural similarity to active analogs . Methodological solutions include standardized bioassays, matched molecular pair analysis, and meta-analyses of substituent effects .
Q. How do crystal packing interactions influence the physicochemical properties of imidazo[1,2-a]pyridine derivatives?
X-ray diffraction studies reveal that π–π stacking and C–H⋯N hydrogen bonding dictate solubility and stability. For example, nitro-substituted derivatives exhibit tighter packing, reducing bioavailability, while cyano groups enhance luminescence via intramolecular charge transfer .
Q. What methodologies enable the synthesis of imidazo[1,2-a]pyridine-based fluorescent probes?
Cyano and hydroxyphenyl substituents facilitate excited-state intramolecular proton transfer (ESIPT), as seen in 6-cyano-2-(2′-hydroxyphenyl) derivatives. Photophysical characterization via UV-Vis, fluorescence spectroscopy, and time-resolved decay assays quantifies quantum yields and Stokes shifts .
Q. What role does the piperazine moiety play in the pharmacological profile of 2-Methyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine derivatives?
Piperazine enhances solubility via protonation at physiological pH and enables hydrogen bonding with targets. In antitrypanosomal compounds, piperazine-linked triazoles improved membrane permeability and target engagement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
